N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Ecto-5′-nucleotidase CD73 inhibition Purinergic signaling

Researchers often face uncontrolled variability when sourcing uncharacterized aryl sulfonamide regioisomers for CD73 or carbonic anhydrase studies. This specific para-substituted compound solves that with documented target engagement. Key differentiation: • Confirmed CD73 inhibitor: IC50 of 101 nM in COS7 cell-based assay, providing a reproducible baseline for immuno-oncology research. • Defined regioisomer: Para-sulfamoyl pattern aligns with hCA IX/XII pharmacophore, unlike inactive ortho-substituted analogs. • High purity: Available at ≥98% from commercial suppliers, ensuring reliable SAR expansion and assay development.

Molecular Formula C14H10FNO2S
Molecular Weight 275.3
CAS No. 691873-32-2
Cat. No. B2972091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethynylphenyl)-4-fluorobenzenesulfonamide
CAS691873-32-2
Molecular FormulaC14H10FNO2S
Molecular Weight275.3
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C14H10FNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H
InChIKeySZAZEYMQRJDJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide: Compound Identity and Target Overview


N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide (CAS 691873-32-2) is a para-substituted aryl sulfonamide derivative incorporating a terminal alkyne moiety on the aniline ring and a single fluorine atom at the para position of the benzenesulfonyl group. The compound exhibits moderate to weak inhibitory activity against multiple enzyme targets: it shows an IC50 of 101 nM against rat Ecto-5′-nucleotidase (CD73) in a COS7 cell-based assay [1] and acts as a weak carbonic anhydrase (CA) inhibitor with a Ki in the submillimolar range (~0.7–0.9 mM) against human cytosolic isoforms hCA I and hCA II [2]. Structurally, the compound serves as a minimal fluorinated probe molecule within broader aryl sulfonamide inhibitor classes, offering a defined molecular weight (275.30 g/mol, C14H10FNO2S) and high synthetic purity availability (≥98%) from commercial research suppliers .

Documented CD73 enzyme inhibition in cell-based assay
Para-substitution aligns with hCA IX/XII selectivity pharmacophore
Para-fluorine enables electron-withdrawing SAR comparison

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide: Substitution Validation Requirements


Aryl sulfonamides bearing alkyne substituents cannot be treated as functionally interchangeable in either carbonic anhydrase inhibition or kinase-targeted research programs. Within the carbonic anhydrase field, the precise regioisomeric position of the sulfamoyl group relative to the alkyne functionality produces dramatic shifts in isoform selectivity: para-substituted derivatives are effective inhibitors of tumor-associated hCA IX and XII, whereas ortho-substituted regioisomers exhibit markedly reduced activity against hCA IX [1]. Similarly, in the N-(substituted-phenyl)-sulfonamide kinase inhibitor class described in CN109311894B, the specific substitution pattern—including the presence and position of fluorine on the benzenesulfonyl ring and the nature of the aniline substituent—directly modulates PERK kinase inhibitory potency [2]. Substituting N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide with a structurally related analog (e.g., the 2-fluoro regioisomer, CAS 383147-79-3, or the non-fluorinated benzenesulfonamide analog, CAS 383147-75-9) without experimental revalidation introduces an uncontrolled variable in target engagement, potency, and selectivity that cannot be extrapolated from the parent compound's limited available data.

Regioisomeric position (ortho/meta) may shift CA isoform selectivity and not transfer directly
Removal of fluorine eliminates electron-withdrawing effect, altering CA binding affinity context
Uncharacterized regioisomers lack CD73 target engagement data, introducing activity uncertainty

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide: Quantitative Differentiation from Analogs


CD73 Inhibitory Activity vs. Uncharacterized Regioisomers

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide demonstrates measurable inhibitory activity against rat Ecto-5′-nucleotidase (CD73) with an IC50 of 101 nM in a transfected COS7 cell-based assay with 10-minute preincubation [1]. In contrast, no publicly available quantitative activity data exist for the 2-fluoro regioisomer (CAS 383147-79-3) or the non-fluorinated benzenesulfonamide analog (CAS 383147-75-9) against this target. The compound's sulfonamide moiety may contribute to nucleotide-mimetic binding interactions, though the specific contribution of the para-fluorine substitution to this activity has not been systematically evaluated.

CD73 Inhibition
Cross-study comparable
IC50 = 101 nM (rat CD73, COS7)
2-fluoro regioisomer / non-fluorinated analog: no reported activity
Supports CD73 assay reference context
Para-fluorine contribution not systematically evaluated
Ecto-5′-nucleotidase CD73 inhibition Purinergic signaling

Carbonic Anhydrase Isoform Selectivity Profile

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide belongs to the phenylethynylbenzenesulfonamide class. A systematic study of structurally related para-substituted phenylethynylbenzenesulfonamides revealed that compounds bearing a para-sulfamoyl group exhibit low nanomolar inhibition (Ki values <100 nM) against tumor-associated isoforms hCA IX and hCA XII, while showing substantially weaker inhibition of the cytosolic off-target isoforms hCA I and hCA II (Ki values in the high nanomolar to low micromolar range) [1]. The specific compound N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide has been reported as a weak CA inhibitor with Ki values in the submillimolar range (~0.7–0.9 mM) against hCA I and hCA II [1], consistent with the class-level observation that the para-substitution pattern directs selectivity toward tumor-associated isoforms.

CA Isoform Selectivity
Class-level inference
Para-substituted class: low nM for hCA IX/XII; weak mM for hCA I/II
Ortho/meta regioisomers: distinct selectivity profiles
Para-substitution enables hCA IX/XII research tool fit
Exact Ki values for this specific compound not reported
Carbonic anhydrase inhibition hCA isoforms Tumor-associated CA

Fluorine Substitution Effects on CA Binding Affinity

The presence of a fluorine substituent on the benzenesulfonamide moiety serves as a strong electron-withdrawing group that increases the acidity of the sulfonamide NH proton by several pH units [1]. This enhanced acidity facilitates deprotonation at physiological pH, improving zinc coordination in the carbonic anhydrase active site and consequently increasing binding affinity. In fluorinated benzenesulfonamide series, this effect has been shown to contribute to selectivity ratios of up to one thousand- to one million-fold for tumor-associated CA IX over off-target cytosolic isoforms [1]. While N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide contains only a single para-fluorine substituent (compared to tri- or tetra-fluorinated analogs that exhibit optimal potency), the fluorine atom still provides a measurable electronic advantage over non-fluorinated benzenesulfonamide analogs (e.g., CAS 383147-75-9) that lack this electron-withdrawing functionality.

Fluorine Electronic Effect
Class-level inference
Fluorinated: enhanced NH acidity, improved Zn coordination
Non-fluorinated: absent electron-withdrawing effect
Fluorine supports CA IX selectivity SAR studies
Single para-F; multi-fluorinated analogs may further enhance
Fluorinated benzenesulfonamides CA IX selectivity Electron-withdrawing groups

PERK Kinase Inhibitor Scaffold Patent Relevance

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide falls within the broad structural scope of N-(substituted-phenyl)-sulfonamide derivatives claimed in Chinese patent CN109311894B as inhibitors of protein kinases, particularly PERK (PKR-like endoplasmic reticulum kinase) [1]. The patent describes compounds that are useful for treating cell proliferative diseases and disorders associated with activated unfolded protein response pathways. While the specific compound (CAS 691873-32-2) is not explicitly exemplified with quantitative PERK inhibition data in the patent, its core sulfonamide scaffold aligns with the claimed chemical space. In contrast, the 2-fluoro regioisomer (CAS 383147-79-3) and non-fluorinated analog (CAS 383147-75-9) may exhibit different kinase inhibition profiles due to altered electronic and steric properties at the benzenesulfonyl ring position.

PERK Kinase Patent
Supporting evidence
Scaffold aligns with CN109311894B claims
Quantitative PERK IC50 not reported for this compound
Provides IP context for PERK inhibitor research
Regioisomers may differ in patent coverage
PERK kinase inhibition Unfolded protein response Kinase inhibitor scaffold

Commercial Availability and Purity Comparison

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide (CAS 691873-32-2) is commercially available from multiple research suppliers with documented purity of ≥98% and batch-specific analytical characterization including NMR, HPLC, and GC . The compound is supplied with defined storage conditions (sealed, dry, 2–8°C) and established shipping protocols (room temperature for continental US) . In contrast, the 2-fluoro regioisomer (CAS 383147-79-3) and non-fluorinated analog (CAS 383147-75-9) are available from fewer suppliers, with the 2-fluoro isomer being particularly scarce in standard catalogs. This differential in supply chain maturity translates to longer lead times and reduced quality assurance documentation for procurement of the comparator compounds.

Supply & Purity
Data to verify
Target compound: ≥98% purity, multiple vendors
Regioisomers: limited supplier availability
Supports reproducible procurement
Supplier catalog assessment; verify current availability
Chemical procurement Analytical purity Supply chain reliability

Regioisomer-Dependent CA Isoform Selectivity

A systematic structure-activity relationship study of phenylethynylbenzenesulfonamide regioisomers demonstrated that the position of the sulfamoyl group relative to the alkyne functionality dictates isoform inhibition profiles [1]. Para-sulfamoyl-substituted derivatives (the substitution pattern of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide) are effective inhibitors of hCA IX and hCA XII, with Ki values in the low nanomolar range. Meta-substituted regioisomers inhibit hCA I, IX, and XII with varying potency. Ortho-substituted sulfonamides are weak inhibitors of hCA I, II, and IX but inhibit hCA XII significantly [1]. This regioisomer-dependent selectivity profile is a direct consequence of differential accommodation within each isoform's active site cavity and cannot be extrapolated from one regioisomer to another without experimental validation.

Regioisomer Profiles
Class-level inference
Para: hCA IX/XII low nM
Ortho: hCA XII significant; meta: mixed I/IX/XII
Para-substitution critical for CA IX targeting
Systematic study across phenylethynylbenzenesulfonamides
Regioisomer selectivity Phenylethynylbenzenesulfonamide hCA isoform inhibition

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide: Evidence-Backed Application Scenarios


CD73 Inhibitor Screening and Assay Validation

This compound serves as a documented, moderate-potency CD73 inhibitor (IC50 = 101 nM in COS7 cell-based assay) [1] suitable for use as a positive control or reference compound in enzymatic and cellular assays measuring purinergic signaling modulation. Unlike uncharacterized regioisomers that lack target-specific validation data, this compound provides a reproducible baseline for assay development and hit validation campaigns. Procurement supports CD73-targeted research programs in immuno-oncology without the risk of target inactivity that accompanies procurement of untested analogs.

SAR Studies for Tumor-Associated CA IX/XII Selectivity

The para-sulfamoyl substitution pattern of this compound aligns with the pharmacophore required for hCA IX and hCA XII selectivity, as established in phenylethynylbenzenesulfonamide regioisomer studies [2]. The para-substituted derivatives exhibit low nanomolar inhibition of tumor-associated isoforms while sparing cytosolic off-target isoforms. Researchers developing isoform-selective CA inhibitors should procure this specific regioisomer, as ortho- or meta-substituted analogs produce divergent selectivity profiles that are incompatible with CA IX/XII targeting.

Fluorine Substitution Effects on Benzenesulfonamide Pharmacophores

The para-fluorine atom in this compound provides a measurable electron-withdrawing effect that enhances sulfonamide NH acidity by several pH units, directly influencing zinc coordination in carbonic anhydrase active sites [3]. This compound enables comparative studies against non-fluorinated benzenesulfonamide analogs (e.g., CAS 383147-75-9) to quantify fluorine-dependent effects on binding affinity, isoform selectivity, and physicochemical properties. Such head-to-head comparisons are essential for medicinal chemistry optimization of fluorinated CA inhibitors and are not feasible with non-fluorinated comparators alone.

PERK Kinase Inhibitor Scaffold Exploration in Patented Space

This compound falls within the structural scope of CN109311894B, which claims N-(substituted-phenyl)-sulfonamide derivatives as PERK kinase inhibitors [4]. For programs operating under intellectual property considerations or seeking starting points for PERK-targeted medicinal chemistry, procurement of this compound provides access to a defined scaffold that aligns with patented inhibitor space. The documented availability of high-purity material (≥98%) from multiple suppliers further supports reproducible SAR expansion efforts.

Application
Selection Property
Validation Focus
CD73 enzymatic and cellular assays
Reported CD73 inhibition context
IC50 benchmarking and assay reproducibility
hCA IX/XII isoform selectivity profiling
Para-substituted benzenesulfonamide scaffold
Isoform selectivity verification (IX/XII vs I/II)
Fluorine SAR in sulfonamide inhibitors
Para-fluorine electron-withdrawing group
Binding affinity and selectivity comparison vs non-fluorinated
PERK kinase inhibitor discovery
N-(substituted-phenyl)-sulfonamide scaffold
Patent landscape assessment and kinase profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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